N-[(3-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Description
3-(allyloxy)benzylamine hydrochloride is an organic compound that features both aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[(3-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-5-3-4-15(11-16)13-18-12-14-6-8-17-9-7-14;/h2-9,11,18H,1,10,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEOSBBXZACICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allyloxy)benzylamine hydrochloride typically involves multiple steps. One common method is the reductive amination of an aldehyde or ketone with an amine. For instance, the reaction between 3-(allyloxy)benzaldehyde and 4-pyridinylmethylamine in the presence of a reducing agent like sodium triacetoxyborohydride can yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(allyloxy)benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The aromatic rings can be hydrogenated under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the aromatic rings can produce cyclohexane derivatives .
Scientific Research Applications
Chemistry
In chemistry, 3-(allyloxy)benzylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool in molecular biology .
Medicine
In medicinal chemistry, 3-(allyloxy)benzylamine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of 3-(allyloxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Pyridinylmethylamine: Contains a pyridine ring attached to a methylamine group.
Allyloxybenzylamine: Features an allyloxy group attached to a benzylamine
Uniqueness
3-(allyloxy)benzylamine hydrochloride is unique due to the combination of its functional groups. The presence of both an allyloxy group and a pyridinylmethylamine moiety allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
